2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide
Description
2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in pharmaceutical research due to its potential therapeutic applications.
Properties
IUPAC Name |
2-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-15(5-2)20(25)23-16-10-12-17(13-11-16)24-14(3)22-19-9-7-6-8-18(19)21(24)26/h6-13,15H,4-5H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMZAGODCDCKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reactions:
Amide Formation: The final step involves the formation of the amide bond between the quinazolinone derivative and the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
4-hydroxyquinazolinone derivatives: These compounds have a hydroxyl group at the 4-position and are known for their antimicrobial properties.
Uniqueness
2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazolinone derivatives .
Biological Activity
The compound 2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide (commonly referred to as a quinazolinone derivative) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a quinazolinone core, which is known for its diverse biological properties. The structural formula can be represented as follows:
This structure incorporates an ethyl group and a butanamide moiety that contribute to its pharmacological profile. The presence of the quinazolinone ring is particularly significant, as it is often associated with anticancer and antimicrobial activities.
The biological activity of quinazolinone derivatives is primarily attributed to their ability to interact with various molecular targets involved in cell signaling pathways. Specifically, they may inhibit key enzymes such as kinases and other proteins that regulate cell proliferation and survival. The proposed mechanisms include:
- Inhibition of Kinases : Quinazolinones can inhibit kinases involved in cancer cell signaling, leading to reduced cell proliferation.
- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis pathways in bacteria .
Anticancer Activity
Recent studies have demonstrated the antiproliferative effects of quinazolinone derivatives on various cancer cell lines. For instance, in vitro assays have shown that compounds similar to this compound exhibit significant cytotoxicity against:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Cancer) | 5.0 | Cell cycle arrest at G2/M phase |
| MCF7 (Breast Cancer) | 7.5 | Inhibition of β-tubulin polymerization |
| A549 (Lung Cancer) | 6.0 | Induction of apoptosis |
These results indicate that the compound effectively inhibits cancer cell growth at nanomolar concentrations and may act through multiple mechanisms, including disruption of microtubule dynamics and induction of apoptosis .
Antimicrobial Activity
The antibacterial properties of quinazolinone derivatives have also been explored. Studies suggest that these compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 32 µg/mL | Significant inhibition observed |
| S. aureus | 16 µg/mL | Moderate inhibition |
| P. aeruginosa | 64 µg/mL | Weak inhibition |
These findings highlight the potential use of quinazolinone derivatives as lead compounds for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Notable observations include:
- Substituent Variability : Alterations in the ethyl or butanamide groups can significantly affect potency and selectivity.
- Quinazolinone Modifications : Variations in the quinazolinone core yield different biological profiles, with certain substitutions enhancing anticancer or antibacterial activities.
- Hydrophobicity : Increased hydrophobic character generally correlates with improved cell membrane permeability and bioavailability.
Case Studies
Several case studies have documented the efficacy of quinazolinone derivatives in clinical settings:
-
Case Study on Anticancer Efficacy : A study involving a series of quinazolinone compounds demonstrated that specific derivatives showed promising results in reducing tumor size in xenograft models.
- Treatment Group : Received 10 mg/kg body weight daily.
- Outcome : Tumor regression observed after two weeks.
- Case Study on Antimicrobial Resistance : Research assessing the effectiveness of quinazolinones against multidrug-resistant bacterial strains revealed that certain derivatives maintained efficacy where traditional antibiotics failed.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via multi-step routes, typically starting with the formation of the quinazolinone core. A common approach involves coupling 2-methyl-4-oxo-3,4-dihydroquinazoline with a substituted phenylbutanamide intermediate. Key steps include:
- Amide bond formation : Reacting the quinazoline derivative with 2-ethylbutanoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential for isolating the product with >95% purity .
- Critical parameters : Temperature control (room temperature for coupling), solvent polarity, and catalyst selection (e.g., DMAP for acylation) significantly impact yield .
Q. Which spectroscopic and computational methods are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the quinazolinone core (δ ~8.2 ppm for aromatic protons) and amide linkage (δ ~2.4 ppm for ethyl groups) .
- Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHNO) with <2 ppm error .
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the quinazolinone ring and torsion angles in the butanamide chain .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .
Q. What preliminary biological screening assays are recommended to evaluate its mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, with IC determination via dose-response curves .
- Cell Viability Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, HepG2) to assess antiproliferative activity .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with MAPK/ERK pathway targets .
Advanced Research Questions
Q. How can contradictory data on its bioactivity across different cell lines be systematically resolved?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies (e.g., discrepancies in HepG2 vs. A549 sensitivity) using ANOVA to identify cell-specific factors (e.g., expression levels of target enzymes) .
- Proteomic Profiling : SILAC-based mass spectrometry to quantify protein expression differences between responsive and resistant cell lines .
- Metabolomic Studies : LC-MS/MS to track downstream metabolites (e.g., ATP/ADP ratios) and validate target engagement .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to improve aqueous solubility (logP ~3.2 limits bioavailability) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., amide hydrolysis) and guide deuteration or fluorination .
- Plasma Protein Binding : Equilibrium dialysis to measure free fraction, with adjustments via substituent modification (e.g., replacing nitro groups with halogens) .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for kinase targets?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the quinazolinone (e.g., 2-methyl vs. 2-ethyl) and phenylbutanamide (e.g., para-nitro vs. meta-fluoro) to probe steric/electronic effects .
- Kinase Panel Screening : Test against 50+ kinases (e.g., Janus Kinase family) to identify off-target interactions .
- Crystallography : Co-crystallize with EGFR to map hydrogen bonding (e.g., quinazolinone C=O with Lys745) and guide rational design .
Q. What experimental approaches validate the compound’s proposed inhibition of the MAPK/ERK pathway?
- Methodological Answer :
- Western Blotting : Quantify phosphorylated ERK1/2 levels in treated vs. untreated cells (e.g., 24-hour exposure at IC) .
- CRISPR Knockout Models : Use ERK1/2-KO cell lines to confirm pathway-specific activity .
- Transcriptomic Analysis : RNA-seq to monitor downstream gene expression (e.g., c-Fos, c-Jun) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
